N-Nitroso Flecainide
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Overview
Description
N-Nitroso Flecainide is a nitrosamine derivative of Flecainide, a class Ic antiarrhythmic agent used to manage atrial fibrillation and paroxysmal supraventricular tachycardias . Nitrosamines, including this compound, are chemical compounds classified as probable human carcinogens based on animal studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso Flecainide typically involves the nitrosation of Flecainide. Nitrosation is the process of introducing a nitroso group (NO) into an organic compound. This is usually achieved by reacting Flecainide with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid . The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired nitrosamine without significant side reactions.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful handling of nitrosating agents and the use of reactors designed to maintain optimal reaction conditions. The purification of the product is crucial to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
N-Nitroso Flecainide undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can react with the nitroso group under mild conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted nitroso compounds.
Scientific Research Applications
N-Nitroso Flecainide has several applications in scientific research:
Chemistry: Used as a model compound to study nitrosation reactions and the behavior of nitrosamines.
Biology: Investigated for its potential mutagenic and carcinogenic effects.
Mechanism of Action
The mechanism of action of N-Nitroso Flecainide involves its interaction with cellular components. Nitrosamines are known to form DNA adducts, leading to mutations and potentially carcinogenesis. The nitroso group can react with nucleophilic sites in DNA, proteins, and other biomolecules, disrupting normal cellular functions .
Comparison with Similar Compounds
N-Nitroso Flecainide can be compared with other nitrosamines and nitroso compounds:
N-Nitrosodimethylamine (NDMA): A well-known nitrosamine with potent carcinogenic properties.
N-Nitrosopiperidine: Another nitrosamine with similar reactivity but different structural features.
N-Nitrosoureas: Compounds like carmustine and lomustine, used as chemotherapeutic agents.
This compound is unique due to its specific structural features derived from Flecainide, which influence its reactivity and biological effects.
Properties
CAS No. |
2901109-58-6 |
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Molecular Formula |
C17H19F6N3O4 |
Molecular Weight |
443.34 g/mol |
IUPAC Name |
N-[(1-nitrosopiperidin-2-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
InChI |
InChI=1S/C17H19F6N3O4/c18-16(19,20)9-29-12-4-5-14(30-10-17(21,22)23)13(7-12)15(27)24-8-11-3-1-2-6-26(11)25-28/h4-5,7,11H,1-3,6,8-10H2,(H,24,27) |
InChI Key |
MVPKIPXLPHWPEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)N=O |
Origin of Product |
United States |
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